Enhanced Dihydroorotase Inhibition Potency Relative to Parent Thiobenzamide
4-Butylthiobenzamide exhibits approximately 2.9-fold greater inhibitory potency against dihydroorotase compared to the unsubstituted parent compound thiobenzamide. In an in vitro enzymatic assay using dihydroorotase derived from mouse Ehrlich ascites cells at pH 7.37, 4-butylthiobenzamide achieved an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1], whereas thiobenzamide under identical assay conditions yielded an IC₅₀ of 5.20 × 10⁵ nM (520 µM) [2]. This quantitative difference demonstrates that the 4-butyl substituent positively modulates target engagement beyond the baseline activity of the thiobenzamide scaffold.
| Evidence Dimension | Dihydroorotase enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | Thiobenzamide: IC₅₀ = 5.20 × 10⁵ nM (520 µM) |
| Quantified Difference | ~2.9-fold greater potency (lower IC₅₀) for 4-butylthiobenzamide |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, compound concentration 10 µM |
Why This Matters
This head-to-head potency difference under identical assay conditions directly informs selection of 4-butylthiobenzamide over thiobenzamide for programs targeting dihydroorotase or related pyrimidine biosynthesis pathways.
- [1] BindingDB. BDBM50405110: 4-Butylthiobenzamide IC₅₀ = 1.80E+5 nM for dihydroorotase inhibition (mouse Ehrlich ascites). Accessed 2026. View Source
- [2] BindingDB. BDBM50405111: Thiobenzamide IC₅₀ = 5.20E+5 nM for dihydroorotase inhibition (mouse Ehrlich ascites). Accessed 2026. View Source
